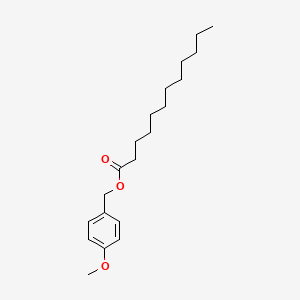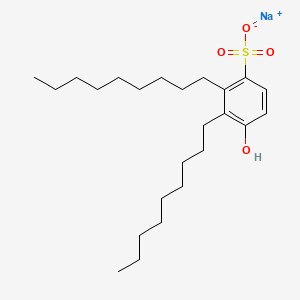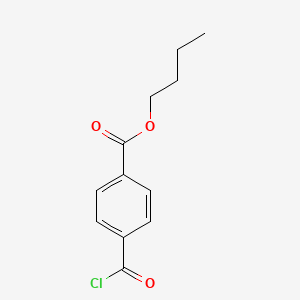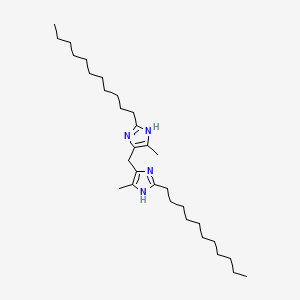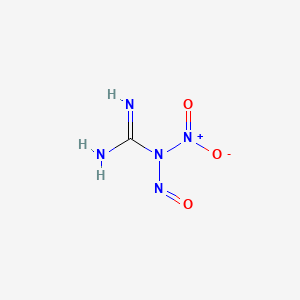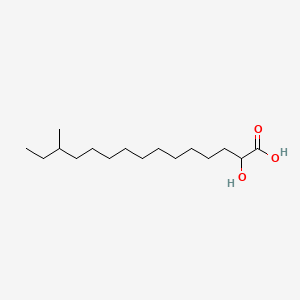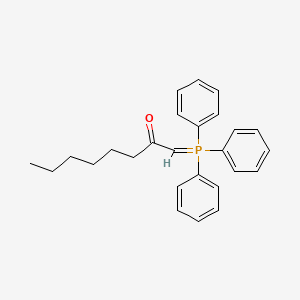
1-(Triphenylphosphoranylidene)octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Triphenylphosphoranylidene)octan-2-one: is an organophosphorus compound with the molecular formula C26H29OP . It is known for its unique structure, which includes a phosphoranylidene group attached to an octan-2-one backbone. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranylidene)octan-2-one can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The typical reaction conditions include:
Reagents: Triphenylphosphine, an alkyl halide (such as octyl bromide), and a base (such as sodium hydride).
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(Triphenylphosphoranylidene)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into corresponding phosphines.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Corresponding phosphines.
Substitution Products: New organophosphorus compounds with modified functional groups.
科学的研究の応用
1-(Triphenylphosphoranylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Triphenylphosphoranylidene)octan-2-one involves its ability to act as a nucleophile in various chemical reactions. The phosphoranylidene group is highly reactive, allowing it to participate in the formation of new chemical bonds. This reactivity is due to the presence of the phosphorus atom, which can stabilize negative charges and facilitate nucleophilic attacks.
類似化合物との比較
- 1-(Triphenylphosphoranylidene)propan-2-one
- 1-(Triphenylphosphoranylidene)butan-2-one
- 1-(Triphenylphosphoranylidene)pentan-2-one
Comparison: 1-(Triphenylphosphoranylidene)octan-2-one is unique due to its longer carbon chain, which can influence its reactivity and solubility. Compared to shorter-chain analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications where longer carbon chains are advantageous.
特性
CAS番号 |
41692-90-4 |
|---|---|
分子式 |
C26H29OP |
分子量 |
388.5 g/mol |
IUPAC名 |
1-(triphenyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C26H29OP/c1-2-3-4-8-15-23(27)22-28(24-16-9-5-10-17-24,25-18-11-6-12-19-25)26-20-13-7-14-21-26/h5-7,9-14,16-22H,2-4,8,15H2,1H3 |
InChIキー |
HENGQDHJJRVEDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



